molecular formula C19H16O2 B14527397 3-Benzylidene-5-(2,5-dimethylphenyl)furan-2(3H)-one CAS No. 62566-19-2

3-Benzylidene-5-(2,5-dimethylphenyl)furan-2(3H)-one

Cat. No.: B14527397
CAS No.: 62566-19-2
M. Wt: 276.3 g/mol
InChI Key: PBVQJBSTMGHFEA-UHFFFAOYSA-N
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Description

3-Benzylidene-5-(2,5-dimethylphenyl)furan-2(3H)-one is an organic compound that belongs to the class of furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylidene-5-(2,5-dimethylphenyl)furan-2(3H)-one typically involves the condensation of benzaldehyde derivatives with furan-2(3H)-one derivatives. Common reagents used in this synthesis include:

  • Benzaldehyde or substituted benzaldehydes
  • Furan-2(3H)-one or its derivatives
  • Catalysts such as piperidine or pyrrolidine
  • Solvents like ethanol or methanol

The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Benzylidene-5-(2,5-dimethylphenyl)furan-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzylidene-5-(2,5-dimethylphenyl)furan-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzylidene-5-phenylfuran-2(3H)-one
  • 3-Benzylidene-5-(4-methylphenyl)furan-2(3H)-one
  • 3-Benzylidene-5-(3,4-dimethoxyphenyl)furan-2(3H)-one

Uniqueness

3-Benzylidene-5-(2,5-dimethylphenyl)furan-2(3H)-one is unique due to the presence of the 2,5-dimethylphenyl group, which may impart specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

62566-19-2

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

3-benzylidene-5-(2,5-dimethylphenyl)furan-2-one

InChI

InChI=1S/C19H16O2/c1-13-8-9-14(2)17(10-13)18-12-16(19(20)21-18)11-15-6-4-3-5-7-15/h3-12H,1-2H3

InChI Key

PBVQJBSTMGHFEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=CC3=CC=CC=C3)C(=O)O2

Origin of Product

United States

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